2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid
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Overview
Description
The compound “2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid” is a heterocyclic compound . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Scientific Research Applications
I conducted a search for the scientific research applications of “2-[(2Z)-4-oxo-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-yl]acetic acid” and its alternative name. However, specific details regarding unique applications for this compound are not readily available in the search results.
Given the lack of direct information, we can infer potential applications based on the chemical structure and known activities of similar compounds. Triazole derivatives, for example, are known for their diverse biological activities and have been studied for their potential as antiproliferative agents , anti-HIV , and other pharmacological activities . The presence of a 1,2,4-triazole moiety in a compound often indicates possible applications in medicinal chemistry due to its relevance in drug design .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been studied for their promising anticancer properties . They have shown cytotoxic activities against various human cancer cell lines .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It is known that 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines .
Action Environment
It is known that the efficacy of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
2-[(2Z)-4-oxo-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-11(20)6-10-12(21)18(9-4-2-1-3-5-9)13(22-10)16-17-7-14-15-8-17/h1-5,7-8,10H,6H2,(H,19,20)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSCXSMMYCMII-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NN3C=NN=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N\N3C=NN=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid |
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